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Compound of Interest

Compound Name: Cytarabine

Cat. No.: B000982 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of

Cytarabine, a critical antimetabolite agent used in chemotherapy. The document details its

structural identifiers, physicochemical properties, mechanism of action, and the experimental

protocols used for its structural elucidation.

Introduction to Cytarabine
Cytarabine, also known as cytosine arabinoside (ara-C), is a synthetic pyrimidine nucleoside

analog of deoxycytidine.[1][2] It is a cornerstone medication in the treatment of various

hematological malignancies, including acute myeloid leukemia (AML), acute lymphocytic

leukemia (ALL), and lymphomas.[3] Structurally, Cytarabine's key feature is the replacement of

the natural deoxyribose sugar with an arabinose sugar moiety.[1][4] This seemingly subtle

alteration, where the 2'-hydroxyl group is in a trans configuration relative to the 3'-hydroxyl

group (unlike the cis configuration in the natural cytidine), is fundamental to its cytotoxic activity.

[4] This guide will delve into the specific molecular characteristics that underpin its therapeutic

function.

Molecular Structure and Identification
The definitive structure of Cytarabine is characterized by a cytosine base attached to an

arabinofuranose sugar via a β-N1-glycosidic bond.[2] This arrangement distinguishes it from its

endogenous counterparts, cytidine and deoxycytidine.
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Chemical Identifiers
The molecule is unambiguously identified by several standardized nomenclature systems,

which are crucial for database searches and regulatory documentation.

Identifier Type Value

IUPAC Name
4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-

(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

CAS Number 147-94-4[2]

Chemical Formula C₉H₁₃N₃O₅[2]

SMILES
C1=CN(C(=O)N=C1N)[C@H]2--INVALID-LINK--

CO)O)O[2]

InChI Key UHDGCWIWMRVCDJ-CCXZUQQUSA-N[1]

Physicochemical Properties
The physical and chemical properties of Cytarabine are critical for its formulation, delivery, and

pharmacokinetic profile. The compound typically appears as a white to off-white, crystalline

powder or colorless crystals.[2] A summary of its key quantitative properties is presented below.

Property Value Source(s)

Molar Mass 243.22 g/mol [2]

Melting Point 212-213 °C (414-415 °F) [2]

Bioavailability (Oral) < 20% [3]

Protein Binding ~13% [1]

Elimination Half-life
Biphasic: 10 min (initial phase),

1–3 hr (terminal phase)
[1]

Solubility Freely soluble in water [2]
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Cytarabine's efficacy is rooted in its structural mimicry of deoxycytidine, allowing it to act as an

antimetabolite.[4] It is a prodrug that requires intracellular activation. The process begins with

its transport into the cell, primarily by human equilibrative nucleoside transporter 1 (hENT1).[1]

Once inside the cell, Cytarabine undergoes a three-step phosphorylation cascade to become

its active form, cytarabine triphosphate (ara-CTP).[4][5] This active metabolite then exerts its

cytotoxic effects through two primary mechanisms:

Inhibition of DNA Polymerase: Ara-CTP competitively inhibits DNA polymerase, a critical

enzyme for DNA replication and repair. This action effectively halts DNA synthesis,

particularly during the S-phase of the cell cycle.[3][6]

Incorporation into DNA: Ara-CTP is incorporated into the growing DNA strand. The arabinose

sugar's unique stereochemistry, specifically the 2'-hydroxyl group, creates steric hindrance

that prevents the formation of the next phosphodiester bond, leading to premature chain

termination.[3][4]

The inactivation of Cytarabine occurs via deamination by cytidine deaminase into the non-toxic

metabolite, uracil arabinoside.[1] The balance between the activating kinase (deoxycytidine

kinase) and inactivating deaminase is a key determinant of the drug's efficacy.

Below is a diagram illustrating the metabolic activation and signaling pathway of Cytarabine.
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Cytarabine's metabolic activation and mechanism of action.
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Experimental Protocols for Structural Analysis
The precise three-dimensional structure of Cytarabine has been determined using standard

crystallographic and spectroscopic techniques. The following sections outline the generalized

protocols for these key experiments.

Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous determination of the three-

dimensional atomic arrangement of a molecule in its crystalline state.[7]

Objective: To determine the precise bond lengths, bond angles, and absolute configuration of

Cytarabine.

Methodology:

Crystallization: High-purity Cytarabine powder is dissolved in a suitable solvent system

(e.g., 50% ethanol) to achieve supersaturation. Crystals are grown through slow evaporation,

vapor diffusion, or cooling methods until a single crystal of adequate size (typically >0.1 mm)

and quality is obtained.

Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope,

mounted on a goniometer head, and placed within an X-ray diffractometer. The crystal is

cooled (typically to 100 K) to minimize thermal vibrations.[8] It is then irradiated with a

monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector as

the crystal is rotated.[8][9]

Structure Solution and Refinement: The collected diffraction intensities are processed to

determine the unit cell dimensions and space group. The phase problem is solved using

direct methods to generate an initial electron density map. An atomic model of Cytarabine is

built into the electron density map. The model is then refined computationally, adjusting

atomic positions and thermal parameters to achieve the best fit between the observed

diffraction data and the calculated data from the model.[8][10]

Data Validation and Deposition: The final structural model is validated for geometric and

crystallographic quality. The coordinates and experimental data are then typically deposited

in a public repository like the Cambridge Structural Database (CSD).
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms

(primarily ¹H and ¹³C) within a molecule in solution, confirming its structure and connectivity.[11]

Objective: To confirm the chemical structure, connectivity, and stereochemistry of Cytarabine
in solution and to assess its purity and stability.[11][12]

Methodology:

Sample Preparation: A small quantity (typically 1-5 mg) of Cytarabine is dissolved in a

deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of approximately 1-10

mM. The solution is transferred to a standard NMR tube. A reference standard, such as

tetramethylsilane (TMS) or a derivative, may be added for chemical shift calibration.

Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A series of NMR

experiments are performed:

¹H NMR: A one-dimensional proton NMR spectrum is acquired to identify the number of

unique proton environments, their chemical shifts, signal integrations (proton ratios), and

coupling constants (J-coupling), which reveal adjacent protons.

¹³C NMR: A one-dimensional carbon NMR spectrum is acquired to identify the number of

unique carbon environments.

2D NMR (COSY, HSQC): Two-dimensional experiments like COSY (Correlation

Spectroscopy) are used to establish proton-proton connectivities, while HSQC

(Heteronuclear Single Quantum Coherence) is used to correlate directly bonded proton

and carbon atoms, confirming the C-H framework of the molecule.

Spectral Analysis: The acquired spectra are processed (Fourier transformation, phasing, and

baseline correction). The chemical shifts, integration values, and coupling patterns in the ¹H

and ¹³C spectra are analyzed and assigned to specific atoms within the Cytarabine
molecule. The 2D NMR data are used to piece together the molecular fragments and confirm

the overall structure, including the stereochemical relationships in the arabinose ring.
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General Experimental Workflow for Structural Elucidation
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Workflow for Cytarabine's structural analysis.

Conclusion
The molecular structure of Cytarabine is precisely defined, with its unique arabinose sugar

moiety being the cornerstone of its potent antineoplastic activity. This structural feature allows

its active triphosphate form to disrupt DNA synthesis by inhibiting DNA polymerase and

inducing chain termination. The detailed characterization of its structure through techniques like

X-ray crystallography and NMR spectroscopy has been fundamental to understanding its

mechanism of action and has solidified its role as a vital chemotherapeutic agent. This in-depth

knowledge continues to inform the development of new nucleoside analogs and combination

therapies in oncology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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